molecular formula C26H26N2O2S B12136180 4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12136180
M. Wt: 430.6 g/mol
InChI Key: PVXCIXYOAMOBAQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, aniline, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylacetonitrile with 2-phenylethylamine to form an intermediate, which is then cyclized with ethoxyacetic acid to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with aniline under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiazole ring and aniline groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C26H26N2O2S/c1-3-30-24-15-11-22(12-16-24)27-26-28(18-17-20-7-5-4-6-8-20)25(19-31-26)21-9-13-23(29-2)14-10-21/h4-16,19H,3,17-18H2,1-2H3

InChI Key

PVXCIXYOAMOBAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCC4=CC=CC=C4

Origin of Product

United States

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